molecular formula C21H31N3OS B10863637 N-1-adamantyl-N'-[1-(2-thienylmethyl)piperidin-4-yl]urea

N-1-adamantyl-N'-[1-(2-thienylmethyl)piperidin-4-yl]urea

Cat. No.: B10863637
M. Wt: 373.6 g/mol
InChI Key: JDFJSTOYVLTFLF-UHFFFAOYSA-N
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Description

N-1-adamantyl-N’-[1-(2-thienylmethyl)piperidin-4-yl]urea is a compound that features a unique combination of adamantyl and thienylmethyl groups attached to a piperidine ring through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-adamantyl-N’-[1-(2-thienylmethyl)piperidin-4-yl]urea typically involves the reaction of 1-adamantylamine with 1-(2-thienylmethyl)piperidin-4-yl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea bond. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-1-adamantyl-N’-[1-(2-thienylmethyl)piperidin-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea linkage to an amine.

    Substitution: The adamantyl and thienylmethyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives with modified functional groups.

Scientific Research Applications

N-1-adamantyl-N’-[1-(2-thienylmethyl)piperidin-4-yl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antiviral, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-1-adamantyl-N’-[1-(2-thienylmethyl)piperidin-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides lipophilicity, enhancing the compound’s ability to cross cell membranes, while the thienylmethyl group can interact with active sites or binding pockets. The urea linkage allows for hydrogen bonding interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    N-(1-adamantyl)urea: Contains an adamantyl group but lacks the thienylmethyl and piperidine components.

    N-(1-adamantyl)-N’-[1-(2-thienyl)ethyl]urea: Similar structure but with an ethyl linker instead of a piperidine ring.

    N-(1-adamantyl)-N’-[1-(2-thienylmethyl)piperidin-4-yl]carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.

Uniqueness

N-1-adamantyl-N’-[1-(2-thienylmethyl)piperidin-4-yl]urea is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. The presence of both adamantyl and thienylmethyl groups, along with the piperidine ring, allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H31N3OS

Molecular Weight

373.6 g/mol

IUPAC Name

1-(1-adamantyl)-3-[1-(thiophen-2-ylmethyl)piperidin-4-yl]urea

InChI

InChI=1S/C21H31N3OS/c25-20(23-21-11-15-8-16(12-21)10-17(9-15)13-21)22-18-3-5-24(6-4-18)14-19-2-1-7-26-19/h1-2,7,15-18H,3-6,8-14H2,(H2,22,23,25)

InChI Key

JDFJSTOYVLTFLF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)NC23CC4CC(C2)CC(C4)C3)CC5=CC=CS5

Origin of Product

United States

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